molecular formula C41H42N4O7 B11930279 DBCO-PEG3-amide-N-Fmoc

DBCO-PEG3-amide-N-Fmoc

Cat. No.: B11930279
M. Wt: 702.8 g/mol
InChI Key: RSIWDKBQGKQMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to DBCO-PEG3-amide-N-Fmoc in Contemporary Bioconjugation Research

Historical Evolution of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents

The origins of SPAAC chemistry trace back to the early 2000s, when researchers sought biocompatible alternatives to copper-catalyzed azide-alkyne cycloaddition (CuAAC). The seminal work of Bertozzi and colleagues demonstrated that cyclooctynes could undergo spontaneous reactions with azides via strain-promoted mechanisms, eliminating cytotoxic copper catalysts. Initial systems like linear cyclooctynes exhibited insufficient reaction kinetics, prompting the development of dibenzoannulated variants such as dibenzocyclooctyne (DBCO), which leveraged angular strain and electron-deficient triple bonds to accelerate cycloaddition rates by 10- to 100-fold compared to earlier analogs.

This compound emerged as a third-generation SPAAC reagent, addressing two critical limitations of first-generation DBCO derivatives:

  • Solubility Challenges : Early DBCO compounds suffered from poor aqueous solubility due to their hydrophobic aromatic cores. The incorporation of a triethylene glycol (PEG3) spacer enhanced hydrophilicity, enabling reactions in physiological buffers without organic cosolvents.
  • Steric Interference : Direct conjugation of DBCO to biomolecules often hindered azide accessibility. The PEG3 spacer provided a 1.2-nm separation between the DBCO group and the target molecule, improving reaction efficiency by 40% compared to non-spaced analogs.
Cyclooctyne Generation Key Features Reaction Rate (k, M⁻¹s⁻¹) Aqueous Solubility (mg/mL)
First (Linear) High strain energy, slow kinetics 0.1–0.3 <0.1
Second (Dibenzo) Improved kinetics, moderate solubility 1.2–2.5 0.5–1.0
Third (DBCO-PEG3) PEG-enhanced solubility, reduced steric bulk 3.8–5.2 >10.0

Table 1: Comparative evolution of SPAAC-compatible cyclooctynes.

The Fmoc-protected amine in this compound introduced orthogonal reactivity for sequential conjugation strategies. Researchers could first perform SPAAC with the DBCO moiety, then deprotect the amine under mild basic conditions (e.g., 20% piperidine in DMF) for subsequent carbodiimide-mediated couplings. This dual-functionality proved invaluable for constructing heterobifunctional crosslinkers used in multi-component bioconjugates.

Rational Design Principles for Biorthogonal Linker Systems

The architecture of this compound exemplifies four pillars of modern linker design:

Spacer Length Optimization

The PEG3 spacer (14.7 Å end-to-end length) balances three competing factors:

  • Solubility : Each ethylene glycol unit contributes ~3.5 log units to hydrophilicity, counteracting DBCO’s logP of 2.8.
  • Flexibility : Rotatable bonds in the PEG chain allow conformational adaptation to steric environments, increasing effective molarity by 60% compared to rigid spacers.
  • Distance Control : Molecular dynamics simulations show the 18-atom spacer positions azide-reactive DBCO 1.4 nm from the conjugate surface, minimizing unwanted interactions.
Stability-Responsiveness Balance

This compound incorporates an amide bond adjacent to the Fmoc group, providing:

  • pH Stability : The amide remains intact across physiological pH (5.0–8.5), unlike ester or carbamate linkages.
  • Controlled Deprotection : Fmoc removal occurs selectively under basic conditions (pH >9) without affecting the DBCO-azide triazole product.
Orthogonal Reactivity

The reagent’s dual functionality enables multi-step conjugations:

  • SPAAC Step : DBCO reacts with azides at rates up to 5.2 M⁻¹s⁻¹ in PBS (pH 7.4).
  • Amine Activation : Post-Fmoc deprotection yields a primary amine for EDC/NHS coupling, with >90% conjugation efficiency reported for antibody fragments.
Analytical Traceability

The Fmoc group ($$\lambda{ex}$$ = 265 nm, $$\lambda{em}$$ = 305 nm) allows UV quantification of conjugation efficiency without additional labels. Studies using RP-HPLC show linear correlation (R² = 0.98) between Fmoc absorbance and amine availability post-deprotection.

Design Parameter This compound Implementation Performance Metric
Spacer Length 3 ethylene glycol units 14.7 Å end-to-end distance
Reaction Orthogonality Sequential SPAAC + amine coupling 92% conjugate yield
Stability 6-month stability at -20°C <5% decomposition
Analytical Control Fmoc UV quantification R² = 0.98 vs. HPLC-MS

Table 2: Key design-performance relationships in this compound.

These principles have cemented this compound’s role in cutting-edge applications. For example, in PROTAC development, the PEG spacer facilitates optimal positioning of E3 ligase recruiters relative to target proteins, with 3-unit PEGs shown to improve degradation efficiency by 4-fold compared to shorter spacers. Meanwhile, the Fmoc group streamlines quality control during large-scale ADC production, reducing analytical workload by 30% through direct UV quantification.

Properties

Molecular Formula

C41H42N4O7

Molecular Weight

702.8 g/mol

IUPAC Name

carbazol-9-ylmethyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C41H42N4O7/c46-39(42-21-19-40(47)44-29-33-11-2-1-9-31(33)17-18-32-10-3-6-14-36(32)44)20-23-49-25-27-51-28-26-50-24-22-43-41(48)52-30-45-37-15-7-4-12-34(37)35-13-5-8-16-38(35)45/h1-16H,19-30H2,(H,42,46)(H,43,48)

InChI Key

RSIWDKBQGKQMEA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCNC(=O)OCN4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG3-amide-N-Fmoc involves multiple steps, including the functionalization of polyethylene glycol with dibenzocyclooctyne and the subsequent attachment of the amide and Fmoc groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO group enables copper-free click chemistry through SPAAC, forming stable triazole linkages with azides. This reaction occurs under physiological conditions (pH 7–8, 25–37°C) with second-order rate constants ranging from 0.1–1.0 M⁻¹s⁻¹ depending on azide structure and steric factors .

Key Reaction Parameters:

ParameterValue/DescriptionSource
Reaction Temperature25–37°C
pH Range6.5–8.5
Solvent CompatibilityPBS, DMSO, DMF, H₂O
Azide CompatibilitySmall molecules, proteins, lipids

A study comparing DBCO reactivity with other cyclooctynes found:

Cyclooctyne TypeRelative Reaction Rate (vs DBCO)
DBCO1.0 (reference)
BCN0.3–0.5
DIBAC0.7–0.9
Data adapted from

Fmoc Deprotection Chemistry

The Fmoc group is removed under basic conditions (20% piperidine in DMF) via β-elimination, regenerating the free amine. Key characteristics include:

  • Deprotection Efficiency : >95% in 20–30 minutes

  • Side Reactions :

    • Diketopiperazine formation (0.5–5% yield) with C-terminal proline/glycine

    • Aspartimide formation (1–3% yield) when aspartate precedes nucleophilic residues

Optimization Guidelines:

  • Use 0.1 M HOBt in deprotection solutions to minimize racemization

  • Avoid prolonged exposure to piperidine (>60 minutes) to reduce β-elimination byproducts

Acid Sensitivity

The DBCO moiety undergoes hydrolysis in acidic conditions (pH <5), with degradation rates:

pHHalf-Life (h)
4.02.5
3.00.8
2.00.2
Data from

Oxidative Degradation

Exposure to oxidizing agents (e.g., H₂O₂) leads to:

  • DBCO epoxidation (major pathway)

  • PEG chain cleavage (minor pathway)

Conjugation Efficiency in Complex Systems

Studies demonstrate variable coupling efficiencies depending on target biomolecules:

TargetCoupling EfficiencyConditions
IgG Antibody85–92%PBS, 4°C, 2h
siRNA70–78%HEPES, RT, 4h
Liposomes90–95%CHCl₃:MeOH (2:1), 30°C
Compiled from

Comparative Reactivity with Analogues

The PEG3 spacer balances reactivity and steric effects compared to other linkers:

CompoundReaction Rate (M⁻¹s⁻¹)Solubility (mg/mL)
DBCO-PEG3-amide0.85 ± 0.1250–60
DBCO-PEG8-amine0.41 ± 0.09120–150
Azido-PEG3-amineN/A (reactant)45–55
Data from

Synthetic Challenges

Key issues during synthesis/purification:

  • HPLC Instability : Degrades under acidic RP-HPLC conditions (TFA-containing mobile phases)

  • Hydrazine Incompatibility : Forms adducts with DBCO at pH >8.5

  • Temperature Sensitivity : Above 40°C accelerates both DBCO hydrolysis and Fmoc degradation

Scientific Research Applications

Bioconjugation Techniques

a. Click Chemistry
DBCO-PEG3-amide-N-Fmoc is primarily employed in copper-free click chemistry, allowing for selective conjugation with azide-functionalized biomolecules such as proteins, peptides, and nucleic acids. This method is advantageous as it avoids the toxicity associated with copper catalysts, making it suitable for biological applications .

b. Antibody-Drug Conjugates (ADCs)
The compound is integral in the development of ADCs, where it serves as a linker that connects cytotoxic drugs to antibodies. The DBCO group enables precise attachment to azide-modified antibodies, enhancing the therapeutic efficacy while minimizing off-target effects. Recent studies have shown that ADCs utilizing DBCO linkers exhibit improved homogeneity and potency against cancer cells .

Drug Delivery Systems

a. PROTACs (Proteolysis Targeting Chimeras)
this compound is utilized in the synthesis of PROTACs, which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The PEG spacer enhances solubility and bioavailability, while the Fmoc group allows for further modifications post-synthesis . This application has significant implications for targeted cancer therapies and treatment of various diseases by modulating protein levels.

b. Nanoparticle Formulation
The compound can also be incorporated into nanoparticle systems for drug delivery. The flexibility provided by the PEG linker improves the pharmacokinetic properties of nanoparticles, facilitating better circulation times and targeted delivery to specific tissues or cells .

Case Studies and Research Findings

Study Application Findings
Deonarain et al., 2014ADC DevelopmentDemonstrated that DBCO linkers improve the loading efficiency of cytotoxic agents onto antibodies, enhancing anti-tumor activity in xenograft models .
PMC9195180Protein ModificationShowed effective N-terminal modification of proteins using this compound, resulting in high conversion rates and stability under physiological conditions .
Nature Communications, 2018Selective AcylationReported on the use of DBCO linkers for selective acylation of proteins, facilitating the introduction of functional groups without compromising protein integrity .

Mechanism of Action

The mechanism of action of DBCO-PEG3-amide-N-Fmoc involves its ability to undergo strain-promoted alkyne-azide cycloaddition reactions. The dibenzocyclooctyne group in the compound is highly reactive towards azide groups, allowing it to form stable triazole linkages without the need for copper catalysts. This makes it particularly useful for applications where copper could be detrimental, such as in biological systems .

Comparison with Similar Compounds

Physical Properties :

  • Solubility : Soluble in water and organic solvents (DMSO, DMF) .
  • Storage : Stable at -20°C in dark, dry conditions .

Comparison with Similar Compounds

DBCO-PEG3-amine

Structure : DBCO-PEG3-amine replaces the Fmoc-amide with a terminal amine (-NH₂) .
Key Differences :

Property DBCO-PEG3-amide-N-Fmoc DBCO-PEG3-amine
Functional Group Fmoc-protected amide Primary amine (-NH₂)
Reactivity Requires deprotection for amine exposure Direct conjugation via EDC/NHS or click chemistry
Applications Stepwise peptide synthesis, PROTACs Immediate bioconjugation, nanoparticle synthesis
Stability Stable under acidic/neutral conditions; Fmoc cleaved in base Stable in neutral to basic conditions
Molecular Weight Higher (~600–650 g/mol) 479.58 g/mol

Advantages of this compound :

  • Orthogonal protection enables sequential conjugation in multi-step syntheses .
  • Reduced premature reactivity compared to free amines .

DBCO-PEG3-acid

Structure : Terminates with a carboxylic acid (-COOH) instead of Fmoc-amide .
Key Differences :

Property This compound DBCO-PEG3-acid
Functional Group Fmoc-protected amide Carboxylic acid (-COOH)
Reactivity Protected amide; inert until deprotection Reacts with amines via EDC/NHS
Applications Controlled drug-linker assembly Direct conjugation to amines (e.g., antibodies)
Molecular Weight Higher (~600–650 g/mol) 508.57 g/mol

Advantages of this compound :

  • Prevents undesired crosslinking during synthesis due to Fmoc protection .

DBCO-PEG3-NHS Ester

Structure : Features an NHS ester for amine-reactive conjugation .
Key Differences :

Property This compound DBCO-PEG3-NHS Ester
Functional Group Fmoc-protected amide NHS ester
Reactivity Requires deprotection Rapid reaction with amines
Applications Stepwise drug assembly Fast, stable amide bond formation
Stability Long-term stability with Fmoc Hydrolyzes in aqueous buffers

Advantages of this compound :

  • Suitable for prolonged storage and complex syntheses requiring timed reactivity .

Biological Activity

DBCO-PEG3-amide-N-Fmoc is a specialized compound utilized primarily in bioconjugation and drug delivery applications. This article delves into its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of three main components:

  • DBCO (Dibenzocyclooctyne) : A reactive group that enables efficient click chemistry reactions with azides.
  • PEG (Polyethylene Glycol) : A three-unit spacer that enhances solubility and flexibility, facilitating the conjugation process.
  • Fmoc (Fluorenylmethoxycarbonyl) : A protective group that stabilizes the amine functionality until it is required for further reactions.

The overall structure promotes biocompatibility and solubility in aqueous environments, making it suitable for biological applications.

This compound operates primarily through copper-free click chemistry , which allows for the selective conjugation of biomolecules without the need for toxic copper catalysts. This reaction is particularly useful in labeling proteins, peptides, and nucleic acids with azide functionalities.

1. Bioconjugation

This compound is widely used for:

  • Labeling Biomolecules : It can conjugate to azide-modified proteins or other biomolecules, facilitating imaging or therapeutic applications.
  • Drug Delivery : By attaching therapeutic agents to DBCO, researchers can create targeted drug delivery systems that enhance the efficacy of treatments while minimizing side effects.

2. In Vivo Studies

Research has demonstrated the effectiveness of DBCO-based systems in vivo. For instance:

  • A study showed that azido groups expressed on cancer cells significantly improved the accumulation of DBCO-conjugated drugs, enhancing tumor targeting capabilities .

3. Case Studies

Several studies highlight the utility of this compound in biological contexts:

StudyFindings
Selective Cell Labeling In a study involving LS174T colon cancer cells, DBCO-Cy5 was used to visualize azido groups on cell surfaces, demonstrating effective metabolic labeling and enhanced fluorescence intensity compared to controls .
Tumor Targeting DBCO-based conjugates showed significantly improved retention in tumor tissues compared to non-targeted controls, indicating its potential for targeted cancer therapies .
Protein Modification Successful incorporation of azido groups into various proteins was confirmed through Western blotting, showcasing the versatility of this compound in protein engineering .

Research Findings

Recent research has focused on optimizing the use of this compound in various applications:

  • Enhanced Solubility : The PEG spacer significantly improves solubility and biocompatibility, which is crucial for in vivo applications.
  • Reaction Efficiency : The efficiency of click reactions involving DBCO is notably high, allowing for rapid conjugation processes without significant side reactions.

Q & A

Q. How should researchers troubleshoot low yields in solid-phase synthesis of this compound derivatives?

  • Answer :
  • Resin Swelling : Ensure adequate swelling (30+ minutes in DCM/DMF) before coupling .
  • Coupling Efficiency : Use HOBt/DIC activation for Fmoc-amine coupling and monitor with Kaiser tests .
  • Side Reactions : Cap unreacted amines with acetic anhydride to prevent deletion sequences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.